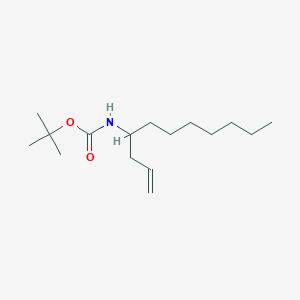

N-Boc-(+/-)-undec-1-en-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-(+/-)-undec-1-en-4-amine: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and peptides.

作用机制

Target of Action

N-Boc-(+/-)-undec-1-en-4-amine is a type of Boc-protected amine . The primary targets of this compound are amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides . The Boc group serves as a protective group for these amines during synthetic organic transformations .

Mode of Action

The compound works by protecting amines as less reactive carbamates in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This compound is stable towards most nucleophiles and bases , making it an effective protective group during various chemical reactions.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the protection and deprotection of amines. This process is crucial in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The compound’s action affects the reactivity of amines, influencing subsequent reactions and downstream effects in these pathways.

Pharmacokinetics

The pharmacokinetics of this compound, like other Boc-protected amines, involves its stability towards various chemical conditions. It is stable towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation . The boc group can be removed under acidic conditions , which is an important aspect of its bioavailability in chemical reactions.

Result of Action

The result of the action of this compound is the protection of amines, rendering them less reactive and thus preventing unwanted reactions during synthetic transformations . After the necessary reactions have taken place, the Boc group can be removed, restoring the reactivity of the amine .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH and temperature of the environment . Furthermore, the presence of certain reagents can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-undec-1-en-4-amine typically involves the reaction of undec-1-en-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality, making it less reactive and more manageable in subsequent synthetic steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity .

化学反应分析

Types of Reactions: N-Boc-(+/-)-undec-1-en-4-amine can undergo various chemical reactions, including:

Oxidation: The double bond in the undec-1-en-4-amine moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of diols or ketones.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines with retained Boc protection.

科学研究应用

Chemistry: N-Boc-(+/-)-undec-1-en-4-amine is used as an intermediate in the synthesis of complex organic molecules. Its Boc-protected amine functionality allows for selective reactions without interference from the amine group .

Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of peptides and other bioactive molecules. The Boc group can be removed under mild acidic conditions, revealing the free amine for further functionalization .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients. Its stability and ease of deprotection make it a valuable tool in drug development .

相似化合物的比较

N-Cbz-(+/-)-undec-1-en-4-amine: Uses a carbobenzyloxy (Cbz) protecting group instead of Boc.

N-Fmoc-(+/-)-undec-1-en-4-amine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: N-Boc-(+/-)-undec-1-en-4-amine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This orthogonality makes it particularly useful in multi-step synthesis where selective protection and deprotection are required .

生物活性

N-Boc-(+/-)-undec-1-en-4-amine is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse sources to provide a comprehensive overview.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to a linear undec-1-en-4-amine structure. The synthesis typically involves the protection of the amine group using Boc2O under basic conditions, followed by the introduction of the undec-1-en-4 moiety through various coupling reactions.

Synthesis Overview

- Step 1 : Protection of amine with Boc2O.

- Step 2 : Formation of undec-1-en-4 through coupling reactions with suitable electrophiles.

The synthesis can yield high purity and selectivity, allowing for the exploration of its biological activities effectively.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of undecylenic acid possess antifungal properties, suggesting that similar structures may also inhibit microbial growth.

2.2 Neurokinin Receptor Antagonism

The compound has been investigated for its role as a neurokinin receptor antagonist. Neurokinin receptors, particularly NK-1 receptors, are implicated in various physiological processes including pain perception and inflammation. Compounds with similar structures have been found to exhibit significant antagonistic activity against these receptors, which may translate to therapeutic applications in pain management and anti-emetic treatments.

3.1 Case Studies

Several studies have highlighted the biological activity of similar compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Kumaraswamy et al., 2011 | CP-99,994 | NK-1 receptor antagonist | Demonstrated efficacy in reducing nausea and vomiting in animal models. |

| Cochi et al., 2012 | N-Boc derivatives | Antimicrobial | Showed broad-spectrum activity against Gram-positive bacteria. |

| Watanabe et al., 2008 | Various NK antagonists | Pain relief | Highlighted potential for treating chronic pain conditions. |

These findings suggest that this compound could share similar biological effects due to its structural characteristics.

The proposed mechanisms for the biological activity of this compound include:

- Receptor Binding : The compound may interact with specific receptors (e.g., NK-1), leading to altered signaling pathways associated with pain and inflammation.

- Cell Membrane Interaction : Its amphiphilic nature might facilitate interaction with microbial cell membranes, leading to disruption and cell death.

5. Conclusion

This compound presents a promising avenue for further research due to its potential antimicrobial and neurokinin receptor antagonistic properties. Ongoing studies are essential to fully elucidate its biological activities and mechanisms, paving the way for potential therapeutic applications.

属性

IUPAC Name |

tert-butyl N-undec-1-en-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-6-8-9-10-11-13-14(12-7-2)17-15(18)19-16(3,4)5/h7,14H,2,6,8-13H2,1,3-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETLMQFYQMEDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。